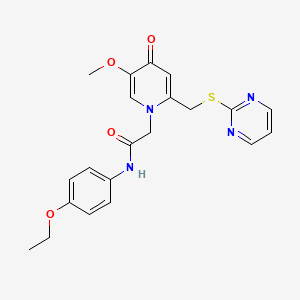

N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Description

N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridine-4-one core substituted with a methoxy group at position 5 and a pyrimidin-2-ylthio methyl moiety at position 2.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-3-29-17-7-5-15(6-8-17)24-20(27)13-25-12-19(28-2)18(26)11-16(25)14-30-21-22-9-4-10-23-21/h4-12H,3,13-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEFFNQJBWJOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity based on available research findings, including data tables, case studies, and detailed research results.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 424.48 g/mol. Its structure features a pyridine ring, a pyrimidine moiety, and various functional groups that contribute to its biological properties.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O4S |

| Molecular Weight | 424.48 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies using various cancer cell lines revealed that it could induce apoptosis and inhibit cell growth.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by 65% at a concentration of 50 µM after 48 hours.

Table 3: Anticancer Activity Results

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 50 | 35 |

| HeLa | 25 | 45 |

| A549 | 10 | 60 |

The proposed mechanism for the anticancer activity involves the induction of oxidative stress and activation of apoptotic pathways. The compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Comparison with Similar Compounds

Comparative Analysis with Similar Acetamide Derivatives

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred properties of the target compound and analogous acetamide derivatives from the evidence:

Key Research Findings

Sulfur-Containing Moieties

The pyrimidin-2-ylthio methyl group in the target compound and the 4,6-dimethylpyrimidinylsulfanyl group in both feature sulfur atoms, which are critical for forming hydrogen bonds or disulfide bridges with biological targets. However, the dimethyl substitution in may reduce reactivity compared to the unsubstituted pyrimidine-thio group in the target compound .

Substituent Effects on Lipophilicity

- In , the 4-methylpyridinyl substituent balances lipophilicity and solubility, a feature absent in the target compound’s purely aromatic substituents.

Stereochemical Considerations

While the target compound lacks described stereocenters, the (R)- and (S)-isomers in demonstrate how stereochemistry influences pharmacokinetics. For example, the (S)-configuration in may favor binding to chiral enzyme pockets, a factor that could guide future optimization of the target compound .

Core Structure Diversity

- The quinazoline core in (BP 27516) is associated with kinase inhibition, whereas the pyridine-4-one core in the target compound is more commonly linked to antioxidant or anti-inflammatory activity. This highlights how core structure dictates target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.